2-(oxolan-3-yl)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aromatic Nucleophilic Substitution: : One common method to synthesize 2-(oxolan-3-yl)aniline involves the nucleophilic substitution of a halogenated tetrahydrofuran derivative with aniline. This reaction typically requires a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
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Reductive Amination: : Another approach is the reductive amination of 3-oxolanyl ketone with aniline. This method uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(oxolan-3-yl)aniline can undergo oxidation reactions, typically forming quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
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Reduction: : The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
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Substitution: : Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Reagents like bromine (Br2) or sulfuric acid (H2SO4) are commonly employed.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, H2 with Pd/C.
Substitution: Br2 in acetic acid, H2SO4 in water.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Halogenated aniline derivatives.
Scientific Research Applications
Chemistry
2-(oxolan-3-yl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the creation of complex molecules with potential biological activity.
Biology
In biological research, this compound derivatives are studied for their potential as enzyme inhibitors or receptor modulators. These compounds can help elucidate biochemical pathways and mechanisms of action.
Medicine
The compound and its derivatives are investigated for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Research focuses on optimizing the structure to enhance efficacy and reduce toxicity.
Industry
In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable building block for various applications.
Mechanism of Action
The mechanism by which 2-(oxolan-3-yl)aniline exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The tetrahydrofuran ring can enhance the compound’s ability to interact with biological targets, increasing its potency and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(oxolan-2-yl)aniline: Similar structure but with the tetrahydrofuran ring attached at a different position.
2-(oxolan-4-yl)aniline: Another isomer with the ring attached at the fourth position.
2-(tetrahydro-2-furanylmethyl)aniline: Features a methylene bridge between the aniline and tetrahydrofuran ring.
Uniqueness
2-(oxolan-3-yl)aniline is unique due to the specific position of the tetrahydrofuran ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in physical properties, chemical reactivity, and biological activity, making it a distinct and valuable compound for research and industrial applications.
Properties
CAS No. |
1353854-21-3 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.2 |
Purity |
95 |
Origin of Product |
United States |
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